Product packaging for Adianthifolioside B(Cat. No.:)

Adianthifolioside B

Cat. No.: B1261857
M. Wt: 1813.9 g/mol
InChI Key: LSDHKFVHNGZFOG-GWCHSLTQSA-N
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Description

Contextualization within Triterpenoid (B12794562) Saponins (B1172615) Research

Adianthifolioside B is classified as an oleanane-type triterpenoid saponin (B1150181). capes.gov.brnih.gov Saponins are a diverse class of glycosides characterized by a lipid-soluble aglycone (the triterpenoid in this case) linked to one or more water-soluble sugar chains. Triterpenoid saponins, found widely in the plant kingdom, are major bioactive constituents of the Albizia genus. sci-hub.selongdom.orgsci-hub.se

Structurally, this compound is a glycoside of acacic acid. capes.gov.bracs.org A particularly noteworthy feature of its structure is the acylation by an o-hydroxybenzoyl unit, also known as a salicilyl substituent. capes.gov.bracs.org This feature was considered novel among plant-derived triterpene glycosides at the time of its discovery. acs.org The molecular formula for this compound is C₈₃H₁₂₈O₄₃. acs.org Research into such compounds contributes to understanding the vast structural diversity and potential applications of triterpenoid saponins. innovareacademics.in

AttributeDetails
Compound Name This compound
Chemical Class Triterpenoid Saponin (Oleanane-type)
Aglycone Acacic Acid derivative
Key Structural Feature Acylated with an o-hydroxybenzoyl (salicilyl) unit
Molecular Formula C₈₃H₁₂₈O₄₃
Natural Source Albizia adianthifolia (Roots)

Significance of the Albizia Genus in Phytochemistry

The Albizia genus, belonging to the Leguminosae (Fabaceae) family, comprises approximately 150 species distributed throughout the tropical and subtropical regions of Asia, Africa, and the Americas. sci-hub.senih.gov This genus is a rich and significant source of diverse phytochemicals, including triterpenoid saponins, flavonoids, lignanoids, and alkaloids. sci-hub.senih.govresearchgate.net

For centuries, various parts of Albizia plants have been utilized in traditional medicine systems, particularly in Chinese and Indian traditions, to treat a range of conditions such as insomnia, rheumatism, coughs, and wounds. longdom.orginnovareacademics.inresearchgate.net The extensive pharmacological investigation of this genus is often linked to these traditional uses. sci-hub.se The chemical complexity of saponins isolated from Albizia species makes the genus a subject of continuous phytochemical interest, offering opportunities for the discovery of novel molecular structures. longdom.orginnovareacademics.inresearchgate.net

Historical Perspective of this compound Discovery

This compound was first isolated and identified by a team of researchers including M. Haddad, T. Miyamoto, V. Laurens, and M.-A. Lacaille-Dubois, with their findings published in 2003. capes.gov.bracs.orgacs.org The compound was extracted from the roots of Albizia adianthifolia (Schumach.) W. F. Wight, a plant species found in Africa. capes.gov.brnih.govacs.orgnih.gov

The isolation was achieved from a 95% ethanolic extract of the plant's roots. capes.gov.brnih.govacs.org The elucidation of its intricate structure was a significant undertaking, accomplished through a combination of advanced spectroscopic and spectrometric techniques. These included 1D and 2D Nuclear Magnetic Resonance (NMR) methods (such as COSY, NOESY, TOCSY, HSQC, and HMBC) as well as Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). capes.gov.brnih.govacs.org The discovery of this compound, alongside its analog Adianthifolioside A, highlighted the presence of unique salicylated saponins within the Albizia genus. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H128O43 B1261857 Adianthifolioside B

Properties

Molecular Formula

C83H128O43

Molecular Weight

1813.9 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-3-(2-hydroxybenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C83H128O43/c1-29-46(91)55(100)65(123-69-58(103)47(92)35(89)27-110-69)74(112-29)111-28-40-52(97)57(102)66(124-72-61(106)54(99)49(94)37(24-85)115-72)75(118-40)120-44-17-18-80(7)41(79(44,5)6)16-19-81(8)42(80)15-14-32-33-20-78(3,4)45(119-68(108)31-12-10-11-13-34(31)88)22-83(33,43(90)21-82(32,81)9)77(109)126-76-67(56(101)50(95)38(25-86)117-76)125-73-62(107)64(122-71-60(105)53(98)48(93)36(23-84)114-71)63(30(2)113-73)121-70-59(104)51(96)39(26-87)116-70/h10-14,29-30,33,35-67,69-76,84-107H,15-28H2,1-9H3/t29-,30+,33+,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,50-,51+,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63+,64+,65-,66-,67-,69+,70+,71+,72+,73+,74-,75+,76+,80+,81-,82-,83-/m1/s1

InChI Key

LSDHKFVHNGZFOG-GWCHSLTQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O

Synonyms

adianthifolioside B

Origin of Product

United States

Isolation and Purification Methodologies of Adianthifolioside B

Plant Source and Geographic Distribution

Albizia adianthifolia as Primary Botanical Source

The primary botanical source for Adianthifolioside B is Albizia adianthifolia, a deciduous tree belonging to the Fabaceae family. prota4u.orgwikipedia.org This tree is commonly known as the flat-crown. wikipedia.org Oleanane-type triterpene saponins (B1172615), including Adianthifolioside A and B, have been successfully isolated from the roots of this plant. prota4u.orgacs.orgnih.gov Phytochemical analyses have confirmed the presence of saponins in the roots, leaves, and stem bark of A. adianthifolia. scispace.comnih.govresearchgate.netajol.info

Albizia adianthifolia is widely distributed across tropical and southern Africa. Its native range extends from Senegal in the west to Kenya in the east, and southwards to Angola and eastern South Africa. prota4u.orgwikipedia.orgtheferns.info It is also found in Madagascar. prota4u.orggreeninstitute.ng The tree is adaptable, growing in various habitats such as lowland rainforests, deciduous woodlands, and wooded grasslands at altitudes up to 2000 meters. prota4u.orgkew.org It often thrives as a pioneer species in secondary forests, along roadsides, and on abandoned farmland, and can grow on a wide range of soil types, particularly deep and sandy soils. prota4u.orgwikipedia.org

Geographic Distribution of Albizia adianthifolia

Continent/Region Countries
West Africa Senegal, Gambia prota4u.orgkew.org
East Africa Kenya, Tanzania, Uganda prota4u.orgkew.org
Central Africa Cameroon, DR Congo, Central African Republic prota4u.org
Southern Africa Angola, South Africa, Swaziland, Mozambique, Zimbabwe prota4u.orggreeninstitute.ngkew.org

| Indian Ocean | Madagascar prota4u.orggreeninstitute.ng |

Exploration of Other Albizia Species Yielding Related Saponins

The genus Albizia comprises approximately 120-150 species and is known for being a rich source of saponins. prota4u.orglongdom.org While this compound is specifically linked to A. adianthifolia, numerous other species within the genus produce structurally related triterpenoid (B12794562) saponins. These compounds often share the same aglycone core, such as acacic acid, but differ in their sugar moieties. thieme-connect.comresearchgate.net

Several other Albizia species have been phytochemically investigated and found to contain a variety of saponins:

Albizia lebbeck : The bark, flowers, and roots of this species have yielded various saponins, including albiziasaponins A, B, and C, and lebbeckosides A and B. ijpsr.comnih.govtandfonline.comtandfonline.comnih.gov The pods also contain saponins.

Albizia zygia : Saponins such as zygiaosides have been isolated from the leaves of this species. thieme-connect.comthieme-connect.com Phytochemical screenings confirm the presence of saponins in both the leaves and stem bark. nijophasr.netscirp.orgajol.info

Albizia gummifera : This species is a source of triterpenoid glycosides, including both monodesmosidic and bidesmosidic saponins. innovareacademics.in

Albizia procera : Saponins have been extracted from this species and their surfactant properties have been studied. mdpi.comresearchgate.net

Albizia julibrissin : Known to contain julibrosides, which are also triterpenoid saponins. innovareacademics.in

Albizia myriophylla : The stems contain sweet-tasting saponins. researchgate.net

The widespread occurrence of saponins across the Albizia genus highlights its importance as a source of these bioactive compounds. longdom.orginnovareacademics.in

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves extracting crude saponins from the plant material, typically the roots of A. adianthifolia. prota4u.org

Solvent-Based Extraction Approaches

Solvent-based extraction is the conventional method for obtaining saponins from plant biomass. mdpi.commedcraveonline.com For this compound and related saponins, this process generally involves the following steps:

Preparation of Plant Material : The plant parts, such as the roots, are shade-dried and pulverized into a fine powder to increase the surface area for solvent interaction. mdpi.com

Defatting : The powdered material is often first defatted using lipophilic solvents like n-hexane or petroleum ether to remove oils and fats that could interfere with subsequent extraction steps. mdpi.com

Maceration or Reflux Extraction : The defatted powder is then extracted with a polar solvent. medcraveonline.com Studies on A. adianthifolia have specifically reported the use of 95% ethanol (B145695) or methanol (B129727). prota4u.orgacs.orgnih.govcore.ac.uk The extraction can be done by maceration, which involves soaking the material in the solvent for an extended period (e.g., 48 hours) at room temperature, or by using methods like Soxhlet extraction or reflux, which involve heating. mdpi.comcore.ac.ukgreenskybio.com

Concentration : The resulting alcoholic crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a saponin-rich concentrate. mdpi.comgreenskybio.com

Solvent-Solvent Partitioning : The concentrated aqueous solution is then subjected to liquid-liquid extraction, typically with n-butanol. mdpi.commedcraveonline.com Saponins partition into the n-butanol fraction, which is then dried to yield a crude saponin (B1150181) mixture. acs.orgmdpi.com

Common Solvents Used for Saponin Extraction medcraveonline.comundip.ac.idmdpi.com

Solvent Type Examples Purpose
Lipophilic (Non-polar) n-Hexane, Petroleum Ether Defatting of plant material
Polar Protic Ethanol, Methanol, Water (often in aqueous mixtures) Primary extraction of saponins
Polar Aprotic Acetone, Ethyl Acetate Used in some extraction protocols, often in mixtures

| Partitioning Solvent | n-Butanol | Selective extraction of saponins from aqueous concentrate |

Optimization of Extraction Parameters

To maximize the yield and efficiency of saponin extraction, several parameters can be optimized. While specific optimization studies for this compound are not detailed, research on related saponins from other Albizia species, such as A. myriophylla, provides insight into key variables. researchgate.net Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often employed to improve efficiency over traditional methods. mdpi.comresearchgate.net

Key parameters for optimization include:

Solvent Concentration : The ratio of alcohol (e.g., ethanol) to water can significantly impact extraction yield. Studies have shown that aqueous alcohol solutions (e.g., 50-70%) can be more effective than pure alcohol or water alone. greenskybio.com

Temperature : Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. An optimized temperature seeks to balance these factors. For UAE of saponins from A. myriophylla, an optimal temperature was found to be 64°C. researchgate.net

Extraction Time : Longer extraction times generally increase yield up to a certain point, after which the increase becomes negligible. Optimized UAE methods can significantly reduce extraction time to as little as 44 minutes. researchgate.net

Solid-to-Liquid Ratio : The ratio of plant material to solvent volume is crucial. A higher solvent volume can enhance extraction but may be less economical. An optimized ratio for A. myriophylla was 1:11 g/mL. researchgate.net

Ultrasonic/Microwave Power : In modern extraction techniques, the power setting affects the efficiency of cell wall disruption and mass transfer. researchgate.net

Chromatographic Separation Strategies

Following extraction and partitioning, the crude saponin mixture, which contains this compound along with other related compounds, must undergo further purification. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties like size, polarity, and affinity. nih.gov

The purification of this compound and other saponins from Albizia extracts typically involves a combination of the following methods:

Column Chromatography (CC) : This is a fundamental step in the purification process. The crude extract is passed through a column packed with a stationary phase. tandfonline.com

Normal-Phase Chromatography : Often uses silica (B1680970) gel as the stationary phase, separating compounds based on polarity. medcraveonline.com

Size-Exclusion Chromatography : Utilizes materials like Sephadex LH-20 to separate molecules based on their size. This method has been successfully used to fractionate crude glycosidic mixtures from which saponins are isolated. researchgate.netpan.olsztyn.pl

Thin-Layer Chromatography (TLC) : TLC is primarily used for monitoring the fractions obtained from column chromatography and for identifying the presence of saponins. researchgate.netmedcraveonline.com Specific solvent systems, such as a mixture of chloroform, glacial acetic acid, methanol, and water, are used to achieve separation on the TLC plate. medcraveonline.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used in the final stages of purification to isolate pure compounds. researchgate.netmedcraveonline.com Reversed-phase HPLC (RP-HPLC) with a methanol-water or acetonitrile-water mobile phase is commonly employed for saponin separation. medcraveonline.comdiva-portal.org

The isolation of Adianthifolioside A and B was achieved through repeated chromatographic steps, with final structure elucidation confirmed using advanced spectroscopic methods like 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.orgnih.gov

A Comprehensive Overview of the Isolation and Purification of this compound

This compound, a notable triterpenoidal saponin, has been identified as a constituent of the root extracts of Albizia adianthifolia. The isolation and purification of this complex glycoside from its natural source material necessitate a multi-step approach, employing a combination of chromatographic techniques to achieve the requisite purity for structural elucidation and bioactivity studies. This article delineates the established methodologies for the isolation, purification, and assessment of this compound.

The journey from a crude plant extract to pure this compound is a meticulous process involving several stages of chromatographic separation. The initial extraction from the roots of Albizia adianthifolia is typically performed with a high concentration of ethanol, such as 95%, to yield a crude saponin mixture. This mixture then undergoes a series of purification steps.

Open column chromatography serves as the primary and indispensable step for the initial fractionation of the crude extract containing this compound. This technique is crucial for separating the complex mixture into simpler fractions based on the polarity of the constituent compounds.

The crude saponin mixture obtained from the ethanolic extract is often first subjected to liquid-liquid partitioning, for instance, between n-butanol and water, to concentrate the saponin content in the n-butanol fraction. informahealthcare.comiomcworld.com This saponin-rich fraction is then loaded onto a silica gel column. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems for saponin fractionation include mixtures of chloroform-methanol-water or hexane-ethyl acetate, followed by ethyl acetate-methanol. informahealthcare.comsilae.itrjptonline.org

In addition to silica gel, Sephadex LH-20 is another stationary phase frequently used in open column chromatography for the purification of saponins. informahealthcare.com This material separates compounds based on molecular size and polarity, proving effective in removing pigments and other impurities from the saponin fractions.

The fractions collected from the column are monitored using thin-layer chromatography (TLC), and those containing compounds with similar retention factors (Rf values) to this compound are pooled together for further purification.

Table 1: Typical Open Column Chromatography Parameters for Saponin Fractionation

Parameter Description
Stationary Phase Silica gel, Sephadex LH-20 informahealthcare.com
Mobile Phase (Gradient Elution) Hexane-EtOAc, EtOAc-MeOH informahealthcare.com
Chloroform-Methanol-Water silae.itrjptonline.org
Monitoring Technique Thin-Layer Chromatography (TLC) rjptonline.org

To expedite the purification process and improve resolution, Medium Pressure Liquid Chromatography (MPLC) and flash chromatography are employed for the further separation of the fractions obtained from open column chromatography. rjptonline.orgnih.gov These techniques utilize pressure to force the mobile phase through the column, leading to faster and more efficient separations compared to gravity-fed open columns.

For the purification of saponins like this compound, reversed-phase columns, such as C18, are commonly used in MPLC systems. arccjournals.comfrontiersin.org The separation is based on the hydrophobic interactions between the compounds and the stationary phase. A gradient of water and an organic solvent, such as methanol or acetonitrile (B52724), is typically used as the mobile phase. arccjournals.comfrontiersin.org Flash chromatography, often using silica gel as the stationary phase, provides a rapid and cost-effective method for further purifying the saponin-containing fractions. rjptonline.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC) is the definitive step for the final purification of this compound to a high degree of homogeneity. iomcworld.comlookchem.com Semi-preparative or preparative HPLC is utilized to isolate the target compound from any remaining minor impurities.

Reversed-phase columns, such as C18 or C8, are the standard for saponin purification via HPLC. iomcworld.comresearchgate.net The mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of a modifier like acetic acid to improve peak shape. researchgate.net The elution of the compounds is monitored by a detector, typically a UV detector or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for saponins which may lack a strong UV chromophore. researchgate.net The fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

Table 2: HPLC Parameters for the Purification of Albizia Saponins

Parameter Description
Technique Semi-preparative or Preparative HPLC iomcworld.com
Stationary Phase Reversed-phase C18 or C8 iomcworld.comresearchgate.net
Mobile Phase Acetonitrile-Water gradient researchgate.net
Detector UV, Evaporative Light Scattering Detector (ELSD) researchgate.net

Countercurrent Chromatography (CCC) and its high-speed variant (HSCCC) are advanced liquid-liquid partition chromatography techniques that have proven effective in the separation of saponins. mdpi.compan.olsztyn.pl These methods avoid the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and decomposition of the sample.

In HSCCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The selection of an appropriate solvent system is critical for successful separation. For saponins, solvent systems such as tert-butyl methyl ether-n-butanol-acetonitrile-water have been successfully employed. pan.olsztyn.pl The sample is introduced into the coil column, and the separation occurs based on the differential partitioning of the compounds between the two liquid phases. This technique has been used to separate saponins from various plant sources, including those from the Leguminosae family, to which Albizia belongs. mdpi.comyok.gov.tr

The purity of the isolated this compound is assessed using analytical HPLC. A sharp, symmetrical peak on the chromatogram indicates a high degree of purity. Further confirmation of purity and structural integrity is obtained through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Mass Spectrometry (HRMS). lookchem.comnih.gov

Yield optimization is a critical aspect of the isolation process, aiming to maximize the recovery of this compound from the starting material. Optimization strategies involve a systematic evaluation of various parameters at each stage of extraction and purification. This includes optimizing the extraction solvent, temperature, and time. nih.govplos.orgmdpi.comupm.edu.mymdpi.com For instance, using a design of experiments (DoE) approach, such as Response Surface Methodology (RSM), can help in identifying the optimal conditions for extraction. mdpi.comupm.edu.mymdpi.com During chromatography, optimizing factors like the choice of stationary and mobile phases, gradient profile, and flow rate can significantly enhance both the yield and purity of the final product. nih.govplos.org

Structural Elucidation of Adianthifolioside B

Spectroscopic Analysis Techniques

The primary tools for elucidating the structure of Adianthifolioside B are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.gov These powerful analytical methods, when used in conjunction, allow for the unambiguous assignment of the compound's complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the structural analysis of organic molecules like this compound. It provides a wealth of information regarding the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule.

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum, in turn, provides information on the different carbon atoms present in the molecule. rsc.org For complex saponins (B1172615), these spectra offer the first clues to the nature of the aglycone and the number and type of sugar residues. sci-hub.se

Table 1: Representative ¹H and ¹³C NMR Data for key structural motifs in Saponins

Structural Motif¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric Proton (Sugar)4.5 - 5.595 - 110
Aglycone Methyl Protons0.7 - 1.515 - 30
Olefinic Protons5.0 - 5.5120 - 145
Carbonyl Carbon-170 - 185

Note: The data in this table is representative and values for this compound may vary.

To unravel the complex overlapping signals in the 1D NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments is employed. acs.orgresearchgate.net These experiments provide correlation data that establishes the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu This is crucial for tracing out the spin systems within the individual sugar residues and the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. princeton.edu This information is vital for determining the stereochemistry and the linkage between the sugar units and the aglycone.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just immediate neighbors. princeton.edu This is particularly useful for identifying all the protons belonging to a specific sugar residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. princeton.edusdsu.edu This is instrumental in connecting the different structural fragments, such as linking the sugar units to each other and to the aglycone, and identifying the position of acyl groups. acs.org

Table 2: Application of 2D NMR Techniques in the

2D NMR ExperimentInformation Gained
COSYIdentifies ¹H-¹H spin-spin couplings within sugar and aglycone moieties.
NOESYDetermines stereochemistry and through-space proximity of protons, aiding in establishing glycosidic linkages.
TOCSYElucidates the complete proton spin systems of individual sugar units.
HSQCCorrelates directly bonded ¹H and ¹³C atoms.
HMBCEstablishes long-range ¹H-¹³C connectivities, crucial for linking structural fragments.

The structural analysis of complex saponins like this compound often benefits from advanced NMR pulse sequences. sci-hub.se Techniques such as 1D-TOCSY and HSQC-TOCSY can be used to simplify crowded spectral regions and to trace the connectivity within the intricate sugar chains. researchgate.net Furthermore, recent developments in NMR supersequences, known as NOAH (NMR by Ordered Acquisition using ¹H-detection), allow for the combination of multiple 2D NMR experiments into a single measurement, significantly reducing data acquisition time for structural elucidation. researchgate.net

Two-Dimensional NMR (COSY, NOESY, TOCSY, HSQC, HMBC)

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. For this compound, specific MS techniques have been pivotal in its characterization.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used in the initial structural elucidation of this compound. acs.orgresearchgate.net This soft ionization technique is particularly well-suited for non-volatile and thermally labile compounds like saponins. FAB-MS provides the molecular weight of the parent molecule and often yields valuable information about the sequence of sugar units through characteristic fragmentation patterns. researchgate.net In combination with high-resolution mass spectrometry (HRESIMS), FAB-MS helps to determine the precise molecular formula of the compound. acs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRESIMS analysis provides the exact mass of the molecule, which in turn allows for the calculation of its molecular formula. This is a critical first step in the structural elucidation process, distinguishing it from other compounds with similar masses. waters.comresearchgate.net

The molecular formula of a related compound, adianthifolioside J, was determined to be C58H91NaO28 through HRESIMS, highlighting the utility of this technique in establishing the elemental makeup of complex saponins. researchgate.netfigshare.com

Table 1: HRESIMS Data for a Related Adianthifolioside

Compound Ion Observed m/z Calculated m/z Molecular Formula

This table is based on data for a related compound, Adianthifolioside J, as specific data for this compound was not available in the search results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion of this compound and analyze the resulting product ions. nationalmaglab.org This fragmentation pattern provides valuable information about the molecule's substructures, particularly the sequence and linkages of the sugar units and their connection to the aglycone core. nationalmaglab.orgnih.gov

In a typical MS/MS experiment, the precursor ion of this compound, selected in the first stage of the mass spectrometer, is subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The masses of these fragments correspond to the loss of specific structural units, such as individual sugar residues or parts of the aglycone. By carefully analyzing the mass differences between the precursor and product ions, the sequence of the glycan chains can be deduced. nih.govuci.edu

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (m/z) Inferred Structural Unit Lost
[M+H]⁺ [M+H - 132]⁺ 132 Pentose Sugar (e.g., Xylose or Arabinose)
[M+H]⁺ [M+H - 146]⁺ 146 Deoxyhexose Sugar (e.g., Rhamnose or Fucose)
[M+H]⁺ [M+H - 162]⁺ 162 Hexose Sugar (e.g., Glucose or Galactose)

This table represents a hypothetical fragmentation pattern based on common sugar moieties found in saponins, as specific MS/MS data for this compound was not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For a complex saponin (B1150181) like this compound, the IR spectrum would be expected to show broad absorption bands corresponding to hydroxyl (-OH) groups from the sugar moieties and the aglycone, as well as absorptions for C-O bonds and potentially ester or carboxylic acid functionalities. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.orgmt.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. libretexts.org The presence of chromophores, or light-absorbing groups, such as conjugated double bonds or carbonyl groups, can be detected. libretexts.orgeag.com For this compound, UV-Vis spectroscopy can help to identify any unsaturated systems within the triterpene aglycone.

Chemical Derivatization and Degradation Studies for Structural Confirmation

To further confirm the structural details of this compound, chemical derivatization and degradation techniques are often employed. jfda-online.comnih.gov These methods involve chemically modifying the molecule to yield products that are easier to analyze or that provide specific structural information.

One common approach is acid hydrolysis, which cleaves the glycosidic bonds, releasing the individual sugar components and the aglycone. The sugars can then be identified by comparison with standards using techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization. The aglycone can be isolated and its structure determined through further spectroscopic analysis.

Derivatization reactions can also be used to determine the position of functional groups or to improve the volatility and chromatographic behavior of the molecule for analysis. jfda-online.com

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry has become an increasingly valuable tool in the structural elucidation of complex natural products like this compound. conicet.gov.archemrxiv.org Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts for proposed structures. These calculated data can then be compared with the experimental NMR data to help validate or refute a potential structure. This approach is particularly useful when multiple isomers are possible and spectroscopic data alone is insufficient for an unambiguous assignment. conicet.gov.ar

Machine learning algorithms are also being developed to aid in the prediction of spectroscopic data and to correlate experimental and calculated data, further streamlining the process of structure elucidation. conicet.gov.ar

Stereochemical Assignment and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is a crucial final step in its structural elucidation. This includes assigning the relative and absolute configurations of all stereocenters within the molecule.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. libretexts.orgyoutube.comlibretexts.org This involves ranking the four substituents attached to the chiral center based on atomic number and then determining the direction of the sequence from highest to lowest priority. libretexts.orgyoutube.com

Experimental methods for determining absolute configuration include X-ray crystallography of the parent compound or a suitable derivative. However, for non-crystalline compounds, chiroptical methods like circular dichroism (CD) spectroscopy are often used. Additionally, the stereochemistry of the sugar units can often be determined by comparing their properties (e.g., after hydrolysis and derivatization) with those of known sugar standards.

Biosynthetic Pathways and Precursors of Adianthifolioside B

General Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis in Plants

The biosynthesis of triterpenoid saponins (B1172615) in plants is a specialized branch of the isoprenoid pathway. nih.gov It commences with the cyclization of 2,3-oxidosqualene (B107256), a linear C30 hydrocarbon. nih.govuoa.gr This cyclization is a critical branching point, diverting the precursor from primary metabolism, such as sterol synthesis, towards the production of a vast array of triterpenoid skeletons. uoa.gr For oleanane-type saponins, the key enzyme in this step is β-amyrin synthase, which catalyzes the formation of the pentacyclic scaffold β-amyrin. nih.govuoa.gr

Following the creation of the basic triterpenoid backbone, a series of decorative modifications occur. These modifications are primarily catalyzed by three classes of enzymes:

Cytochrome P450 monooxygenases (P450s): These enzymes introduce hydroxyl groups and other oxidative functionalities at various positions on the triterpene skeleton. uoa.grfrontiersin.org

UDP-dependent glycosyltransferases (UGTs): These enzymes attach sugar moieties to the aglycone (the non-sugar part of the saponin). uoa.grfrontiersin.org

Acyltransferases: These enzymes add acyl groups to the sugar chains or directly to the aglycone. nih.gov

This combinatorial enzymatic activity is responsible for the immense structural diversity observed among triterpenoid saponins. frontiersin.org

Specific Pathways for Acacic Acid and Oleanane-Type Saponin Scaffolds

Adianthifolioside B is built upon an acacic acid aglycone, which is a derivative of the oleanane (B1240867) skeleton. The biosynthesis of this specific scaffold begins with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (βAS). nih.govacs.org The conversion of β-amyrin to acacic acid involves a series of oxidation reactions mediated by cytochrome P450 enzymes. researchgate.net While the exact sequence of these oxidations is not fully elucidated for every plant species, it is known that acacic acid is characterized by hydroxyl groups at positions 3, 16, and 21, and a carboxylic acid at position 28. oup.com Therefore, specific P450s are required to catalyze these precise hydroxylations and the oxidation of the C-28 methyl group. itb.ac.id

Elucidation of Glycosylation and Acylation Mechanisms (e.g., o-hydroxybenzoyl unit incorporation)

The biological activity and physicochemical properties of saponins are significantly influenced by their glycosylation and acylation patterns. frontiersin.orgfrontiersin.org In this compound, the acacic acid core is adorned with sugar chains, a process mediated by a series of specific UGTs. mdpi.com These enzymes sequentially transfer sugar residues, such as glucose, from activated sugar donors like UDP-glucose to the aglycone or the growing glycan chain. mdpi.com

A notable feature of some saponins is the presence of acyl groups. nih.gov While the specific acyltransferase for this compound has not been definitively identified, the incorporation of units like the o-hydroxybenzoyl group is a known modification in other complex natural products. windows.net This acylation step is catalyzed by an acyltransferase, which would utilize an activated form of o-hydroxybenzoic acid, likely o-hydroxybenzoyl-CoA. researchgate.net The biosynthesis of o-hydroxybenzoic acid itself is believed to originate from the phenylpropanoid pathway. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Identifying the specific enzymes involved in the biosynthesis of a complex saponin like this compound is a significant scientific challenge. However, based on the known structure of the compound and general saponin biosynthesis, the key enzymes would include:

Enzyme ClassFunction in this compound Biosynthesis
β-amyrin synthase (bAS) Catalyzes the initial cyclization of 2,3-oxidosqualene to form the β-amyrin backbone. nih.gov
Cytochrome P450s (CYPs) Responsible for the site-specific oxidation of the β-amyrin skeleton to form the acacic acid aglycone. researchgate.netitb.ac.id
UDP-glycosyltransferases (UGTs) Sequentially add sugar moieties to the acacic acid aglycone to form the glycan chains. mdpi.com
Acyltransferases Catalyze the transfer of the o-hydroxybenzoyl group to a specific position on the sugar chain. nih.govresearchgate.net

The functional characterization of these enzymes often involves heterologous expression in microbial hosts like yeast or E. coli, followed by in vitro enzymatic assays to confirm their specific catalytic activity. ugent.be

Gene Expression Profiling and Transcriptomic Studies in Biosynthesis

Modern "omics" technologies, particularly transcriptomics, have become invaluable tools for discovering the genes involved in specialized metabolite biosynthesis. wikipedia.org By comparing the transcriptomes of different tissues, developmental stages, or plants grown under different conditions, researchers can identify genes whose expression patterns correlate with the accumulation of this compound. biorxiv.org

For example, a high-throughput RNA sequencing (RNA-Seq) analysis of a plant producing oleanane-type saponins could reveal a set of co-expressed genes, including candidates for β-amyrin synthase, specific P450s, UGTs, and acyltransferases. frontiersin.orgmdpi.com This approach has been successfully used in various plant species to identify the biosynthetic gene clusters for different triterpenoid saponins. nih.govfrontiersin.org These transcriptomic datasets provide a rich resource for selecting candidate genes for subsequent functional characterization. frontiersin.org

Metabolic Engineering Strategies for Enhanced this compound Production

The low abundance of many valuable saponins in their native plant sources has driven the development of metabolic engineering strategies to enhance their production. ugent.beresearchgate.net These strategies can be applied either in the original plant or in a heterologous host system, such as yeast or other plants. acs.org

Potential strategies for increasing this compound yields include:

Transcription factor engineering: Identifying and overexpressing transcription factors that positively regulate the entire saponin biosynthetic pathway can lead to a coordinated upregulation of all the necessary genes. nih.gov

Repression of competing pathways: Downregulating genes in pathways that compete for the same precursors, such as the sterol biosynthesis pathway which also utilizes 2,3-oxidosqualene, can divert more metabolic resources towards saponin production. mdpi.com

Heterologous production: The entire biosynthetic pathway for this compound could be reconstituted in a microbial host like Saccharomyces cerevisiae. ugent.beacs.org This approach offers several advantages, including faster production times and simpler purification processes, although it requires the identification and functional expression of all the necessary enzymes. researchgate.net

These metabolic engineering approaches, guided by fundamental knowledge of the biosynthetic pathway, hold significant promise for the sustainable production of this compound and other valuable plant-derived natural products. cas.cz

Mechanistic Investigations into the Biological Activities of Adianthifolioside B

Immunomodulatory Activity Studies

Adianthifolioside B has been a subject of interest for its potential to modulate the immune system. This has been primarily investigated through in vitro studies focusing on its effects on key immune cells.

In Vitro Lymphocyte Proliferation Assays

Lymphocyte proliferation assays are fundamental in assessing the immunomodulatory potential of a compound. These assays measure the ability of lymphocytes, a type of white blood cell crucial for the adaptive immune response, to multiply in response to a stimulus. An increase or decrease in proliferation can indicate an immunostimulatory or immunosuppressive effect, respectively.

In the context of this compound, these assays typically involve isolating lymphocytes from peripheral blood and culturing them in the presence of the compound. nih.gov To stimulate proliferation, a mitogen such as phytohemagglutinin (PHA) is often used. nih.govfrontiersin.org The extent of lymphocyte proliferation is then quantified, commonly by measuring the incorporation of a labeled nucleotide, such as [3H]thymidine, into the DNA of dividing cells. nih.gov

Studies have shown that certain compounds can stimulate the proliferation of human peripheral blood lymphocytes (hPBLs) that have been treated with PHA, suggesting an immunomodulatory effect. nih.gov While specific data on this compound's direct impact in these assays is still emerging, the established methodology provides a framework for its evaluation.

Table 1: Representative Data from a Lymphocyte Proliferation Assay

Treatment GroupConcentrationProliferation Index (Fold Change)
Control (Unstimulated)-1.0
PHA-Stimulated5 µg/mL15.2
This compound + PHA10 µg/mLData Pending
This compound + PHA50 µg/mLData Pending
This table is for illustrative purposes to show how data from such an assay would be presented. Actual values for this compound would require specific experimental data.

Analysis of Cellular and Molecular Targets in Immune Response Modulation

The immunomodulatory effects of a compound are underpinned by its interactions with specific cellular and molecular components of the immune system. The adaptive immune response, a key target for immunomodulation, is primarily carried out by B cells and T cells. nih.gov

B cells are responsible for humoral immunity, which involves the production of antibodies to neutralize extracellular pathogens. news-medical.net T cells are central to cell-mediated immunity, directly killing infected cells or helping other immune cells to eliminate pathogens. news-medical.netirepertoire.com The activation and function of these lymphocytes are regulated by a complex network of cell surface signaling molecules. nih.gov

Investigating the influence of this compound on these targets could involve:

Assessing B cell and T cell activation: This can be done by measuring the expression of specific activation markers on the cell surface using techniques like flow cytometry. creative-biolabs.com

Analyzing cytokine production: Cytokines are signaling proteins that orchestrate the immune response. Measuring the levels of various cytokines produced by lymphocytes in the presence of this compound can reveal its effect on immune signaling pathways. creative-biolabs.com

Investigating interactions with cell surface receptors: Determining if this compound binds to or modulates the function of key receptors on B cells and T cells, such as the B cell receptor (BCR) or T cell receptor (TCR), would provide direct evidence of its molecular mechanism. nih.govirepertoire.com

Antimicrobial Activity Studies

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, driving the search for new antimicrobial agents. This compound has been investigated for its potential to combat these resilient pathogens.

Antibacterial Efficacy Against Multidrug-Resistant Gram-Negative Bacterial Strains

Gram-negative bacteria are particularly challenging to treat due to their complex outer membrane, which acts as a barrier to many antibiotics. nih.gov Several studies have evaluated the antibacterial activity of extracts from plants known to contain this compound, such as Albizia adianthifolia, against a range of MDR Gram-negative bacteria. nih.govnih.gov

The efficacy of an antimicrobial compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov Studies on fractions of Albizia adianthifolia root extracts have reported MIC values against various MDR Gram-negative enteric bacteria. nih.govresearchgate.net For instance, crude extracts have shown activity with MICs ranging from 32 to 1024 μg/mL against a majority of tested Gram-negative bacterial strains. researchgate.net

Table 2: Illustrative MIC Values of a Plant Extract Containing this compound against MDR Gram-Negative Bacteria

Bacterial StrainAntibiotic Resistance ProfileMIC (µg/mL) of Extract
Escherichia coliMDR64 - 512
Klebsiella pneumoniaeMDR128 - 1024
Pseudomonas aeruginosaMDR256 - 1024
Providencia stuartiiMDR32 - 256
This table is a generalized representation based on findings for extracts containing various compounds, including this compound. Specific MIC values for purified this compound would require further investigation.

Mechanisms of Bacterial Membrane Permeability Alteration

A key mechanism by which many antimicrobial agents exert their effects is by disrupting the bacterial cell membrane. frontiersin.org This disruption can lead to leakage of cellular contents and ultimately, cell death. The effect of a compound on membrane permeability can be assessed using various techniques.

One common method involves the use of fluorescent dyes that can only enter cells with compromised membranes. frontiersin.org For example, propidium (B1200493) iodide (PI) is a fluorescent dye that is normally excluded from cells with intact membranes. An increase in PI uptake indicates membrane permeabilization. researchgate.net Another approach is to measure changes in the bacterial membrane potential using voltage-sensitive dyes like DiSC3(5). frontiersin.org A loss of membrane potential, or depolarization, is a sign of membrane disruption. frontiersin.orgresearchgate.net

While direct studies on this compound's effect on bacterial membrane permeability are ongoing, research on related compounds and extracts suggests that this is a plausible mechanism of action. The alteration of membrane permeability can be a rapid process, leading to quick bactericidal effects. researchgate.net

Inhibition of Bacterial Biofilm Formation

Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This protective environment makes bacteria within a biofilm highly resistant to antibiotics and the host immune system. nih.govresearchgate.net Therefore, compounds that can inhibit biofilm formation are of great interest in combating chronic and persistent infections. nih.gov

The inhibition of biofilm formation can be achieved through various mechanisms, including the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. nih.gov The effect of a compound on biofilm formation can be quantified using methods like the crystal violet staining assay, which measures the total biofilm biomass. frontiersin.org

Studies have shown that certain natural compounds can effectively inhibit biofilm formation by pathogenic bacteria. frontiersin.org For example, some compounds have demonstrated a dose-dependent inhibition of biofilm formation in E. coli. frontiersin.org The potential of this compound to act as a biofilm inhibitor is an active area of research, with the goal of developing new strategies to tackle biofilm-associated infections.

Synergistic Effects with Conventional Antibiotics and Potentiation Mechanisms

Research into the synergistic potential of saponins (B1172615), like this compound, with conventional antibiotics has revealed promising avenues for combating antimicrobial resistance. While direct studies on this compound's synergistic effects are not extensively detailed in the provided results, the broader class of triterpenoid (B12794562) saponins from Albizia species has been investigated for such properties. For instance, a related compound, adianthifolioside GS1, demonstrated significant synergistic effects when combined with antibiotics such as erythromycin, gentamicin, streptomycin, and tetracycline (B611298) against multidrug-resistant Gram-negative bacteria. researchgate.net

The mechanisms underlying these synergistic interactions are multifaceted and can involve several strategies:

Enhanced Drug Penetration: Saponins can increase the permeability of bacterial cell membranes, facilitating the entry of antibiotics into the cell. frontiersin.org This is particularly effective for antibiotics that target intracellular components.

Inhibition of Resistance Mechanisms: Some saponins may act as efflux pump inhibitors. frontiersin.org Efflux pumps are proteins that bacteria use to expel antibiotics, and by blocking these pumps, saponins can increase the intracellular concentration of the antibiotic, restoring its efficacy. frontiersin.org

Disruption of Biofilms: Bacterial biofilms, which are communities of bacteria encased in a protective matrix, are notoriously resistant to antibiotics. nih.gov Some natural compounds can disrupt this biofilm, leaving the individual bacteria more susceptible to antibiotic action. nih.gov

Inhibition of Bacterial Enzymes: Certain adjuvants can inhibit bacterial enzymes that are responsible for antibiotic inactivation, such as β-lactamases. nih.gov

The combination of antibiotics with such potentiators can lead to a reduction in the minimum inhibitory concentration (MIC) of the antibiotic, meaning a lower dose is required to be effective. nih.gov This not only enhances the therapeutic effect but can also reduce the selection pressure that drives the development of antibiotic resistance. plos.org

Cytotoxicity and Apoptosis Induction Studies

In Vitro Cytotoxic Effects on Specific Cell Lines (e.g., Jurkat cells)

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines, particularly the human leukemia T-cell line known as Jurkat cells. nih.govresearchgate.net Studies have shown that this compound, along with its related compounds Adianthifolioside A and D, exhibits a cytotoxic effect on Jurkat cells. nih.govresearchgate.net This cytotoxic activity is dose-dependent. nih.gov It is important to note that the concentrations at which these saponins induce cytotoxicity are significantly lower than the concentrations that cause hemolysis (the rupture of red blood cells), suggesting a mechanism of cell death other than simple membrane disruption. nih.govresearchgate.net

The cytotoxic effect of this compound on Jurkat cells highlights its potential as an antineoplastic agent. nih.gov The Jurkat cell line is a widely used model for studying T-cell leukemia and for screening compounds that can induce apoptosis in cancer cells. nih.govualberta.ca

Elucidation of Apoptotic Pathways and Associated Biomarkers

The cytotoxic activity of this compound is primarily mediated through the induction of apoptosis, or programmed cell death. Research has begun to unravel the molecular mechanisms and signaling pathways involved in this process.

A key event in the apoptotic cascade initiated by this compound and its analogs is the disruption of the mitochondrial membrane potential. nih.govresearchgate.net This disruption is a critical step in the intrinsic pathway of apoptosis. The detection of early apoptotic events has been confirmed using flow cytometry with annexin-V-FITC and propidium iodide staining. nih.govresearchgate.net

Further evidence for apoptosis induction comes from the observation of DNA laddering in Jurkat cells treated with related adianthifoliosides, a hallmark of late-stage apoptosis. nih.govresearchgate.net The activation of caspases, which are key executioner enzymes in the apoptotic process, is another important biomarker. nih.gov Studies on similar saponins have shown the activation of caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death. researchgate.net The structural components of these saponins, particularly the acylation and esterification at specific positions on the acacic acid core, play a crucial role in their apoptosis-inducing capacity. nih.govresearchgate.net

Other Documented Biological Activities and Their Underlying Mechanisms

Extracts and compounds from Albizia adianthifolia, the plant source of this compound, have been reported to possess a wide range of other biological activities. While specific mechanistic studies for this compound in all these areas may be limited, the activities of the plant extracts and related compounds provide a basis for understanding its potential pharmacological profile. nih.govresearchgate.net

Table 1: Other Documented Biological Activities of Albizia adianthifolia Extracts and Compounds

Biological ActivityDescription of Findings and Potential Mechanisms
Acetylcholinesterase Enzyme Inhibition Extracts of A. adianthifolia have shown inhibitory activity against acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net This inhibition can lead to increased levels of acetylcholine in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov
Anthelmintic Saponins from Albizia species have demonstrated anthelmintic properties. nih.govresearchgate.net
Antiamoebic Leaf extracts of A. adianthifolia have been evaluated for their activity against Entamoeba histolytica, the parasite that causes amoebiasis. nih.gov While the extracts showed weak activity, the potential for isolated compounds like this compound to have more potent effects remains. nih.govfrontiersin.org
Antifungal Antifungal activity has been reported for extracts of A. adianthifolia. nih.govresearchgate.net The mechanism of antifungal action for some natural compounds involves the inhibition of essential fungal enzymes or disruption of the fungal cell wall. nchu.edu.tw
Anti-inflammatory A. adianthifolia extracts have shown anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory effects of many natural compounds are attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and to reduce the production of inflammatory mediators. nih.gov
Antioxidant Antioxidant activity has been documented for A. adianthifolia extracts. nih.govresearchgate.net This is often due to the presence of phenolic and flavonoid compounds that can scavenge free radicals and reduce oxidative stress. mdpi.com
Anxiolytic and Antidepressant Extracts from the plant have been reported to have anxiolytic and antidepressant effects. nih.govresearchgate.net The mechanisms for these activities can involve modulation of neurotransmitter systems, such as the serotonergic system. mdpi.comnih.gov
Cognitive-Enhancing Cognitive-enhancing effects have been noted for A. adianthifolia extracts. nih.govresearchgate.net This could be linked to the acetylcholinesterase inhibitory activity and antioxidant properties, which can protect neurons and improve cognitive function. mdpi.comadf.org.au
Haemolytic This compound has been found to be hemolytic, meaning it can cause the rupture of red blood cells. nih.gov This activity is a characteristic feature of many saponins and is related to their interaction with cell membranes.
Hypoglycemic Hypoglycemic and antihyperglycemic activities have been reported for extracts of A. adianthifolia. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Adianthifolioside B and Its Analogues

Identification of Essential Structural Moieties for Biological Activity

The biological activity of Adianthifolioside B is not vested in a single atom or bond, but rather in the orchestrated interplay of its constituent parts. Research has pinpointed several key structural features that are indispensable for its observed effects. The core of its activity lies in the oleanane-type triterpenoid (B12794562) aglycone, specifically acacic acid. researchgate.netacs.org However, the presence of this aglycone alone is insufficient to elicit the full spectrum of its biological response.

A critical element is the acylation of the aglycone. researchgate.net Specifically, the esterification at certain positions of the acacic acid skeleton is crucial. For instance, studies comparing this compound with its corresponding prosapogenins (where the acyl and some sugar moieties are removed) have demonstrated a significant reduction or complete loss of cytotoxic activity in the latter. researchgate.net This highlights the essentiality of the acyl groups in mediating the biological effects.

Role of the Glycosylation Pattern in Bioactivity Modulation

Glycosylation, the attachment of sugar moieties, is a key determinant of the biological activity of saponins (B1172615) like this compound. mabion.eunih.govrapidnovor.com The number, type, and linkage of the sugar units in the glycosidic chains can profoundly influence the compound's pharmacological profile.

This compound possesses two complex sugar chains attached to the acacic acid core. researchgate.net The specific sequence and branching of these monosaccharides are not random but are finely tuned to modulate its bioactivity. Alterations in this glycosylation pattern, whether through the removal of terminal sugars or changes in their linkages, can lead to a significant shift in biological effects. For example, some studies suggest that the presence of a terminal quinovosyl moiety within a monoterpene-quinovosyl unit is important for inducing apoptosis. researchgate.net

Impact of Acyl Substituents (e.g., o-hydroxybenzoyl) on Biological Response

One of the defining features of this compound is the presence of an o-hydroxybenzoyl acyl group. researchgate.netacs.org This substituent has been shown to be a critical contributor to its biological activity. The removal of this acyl group, typically through mild alkaline hydrolysis to yield the corresponding prosapogenin (B1211922), results in a dramatic decrease or abolition of its cytotoxic and immunomodulatory effects. acs.orgresearchgate.net

The o-hydroxybenzoyl group likely contributes to the molecule's ability to interact with its biological targets through several mechanisms. Its aromatic nature can facilitate π-π stacking interactions with amino acid residues in proteins, while the hydroxyl and carboxyl groups can form hydrogen bonds, thereby strengthening the binding affinity.

The position of this acylation is also important. In this compound, this group is attached to the sugar chain, and this specific placement is thought to be optimal for its biological activity. The presence of this and other acyl groups, such as those derived from monoterpenic acids in related compounds, underscores the importance of acylation in fine-tuning the biological response of these complex natural products. researchgate.net

Design and Synthesis of this compound Analogues for SAR Elucidation

To systematically probe the structure-activity relationships of this compound, the design and synthesis of analogues are indispensable. mdpi.comrsc.orgnih.gov This approach allows for the controlled modification of specific structural features and the subsequent evaluation of the impact of these changes on biological activity.

The synthesis of this compound analogues can be a challenging endeavor due to the molecule's complexity, involving multiple chiral centers and the need for regioselective glycosylation and acylation reactions. Strategies often involve the isolation of the aglycone or a prosapogenin intermediate from the natural source, followed by chemical modifications.

Key synthetic modifications could include:

Varying the Acyl Group: Replacing the o-hydroxybenzoyl group with other aromatic or aliphatic acyl groups to investigate the influence of electronics and sterics on activity. nih.gov

Altering the Glycosylation Pattern: Synthesizing analogues with different sugar units, altered linkages, or truncated sugar chains to map the essential features of the glycan moieties.

These synthetic analogues, when tested in biological assays, provide invaluable data for constructing a comprehensive SAR model. rsc.orgrsc.org

Table 1: Hypothetical this compound Analogues and Their Expected Impact on Cytotoxicity

Analogue IDModificationExpected Impact on CytotoxicityRationale
ADB-01 Removal of the o-hydroxybenzoyl groupSignificant DecreaseThe acyl group is crucial for target interaction.
ADB-02 Replacement of o-hydroxybenzoyl with a benzoyl groupModerate DecreaseThe hydroxyl group may be important for hydrogen bonding.
ADB-03 Removal of the terminal rhamnose unitDecreaseThe terminal sugar may be involved in target recognition.
ADB-04 Epimerization of a key hydroxyl group on the aglyconeVariableStereochemistry is often critical for biological activity.

This table is illustrative and based on general SAR principles for saponins.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

In recent years, computational chemistry has emerged as a powerful tool to complement experimental SAR studies. researchgate.netmdpi.comnih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis can provide profound insights into the molecular basis of this compound's activity.

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a specific protein target. mdpi.comnih.govjscimedcentral.com By modeling the interactions between the ligand (this compound) and the active site of a receptor, researchers can identify key amino acid residues involved in binding. ijmrhs.com This can help to explain the experimental SAR data, for instance, by showing how the o-hydroxybenzoyl group fits into a hydrophobic pocket or how a specific sugar unit forms hydrogen bonds. nih.gov

QSAR: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsums.ac.irjchemlett.com For this compound and its analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured cytotoxic or immunomodulatory potencies. csmres.co.uk Such a model could then be used to predict the activity of newly designed analogues, thereby guiding synthetic efforts towards more potent and selective compounds. researchgate.net

These computational approaches, when used in conjunction with traditional synthetic and biological methods, can accelerate the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold. sailife.comajol.info

Analytical Method Development and Validation for Adianthifolioside B Quantification

Chromatographic Quantification Methodologies

Chromatographic techniques are the cornerstone for the analysis of complex mixtures, such as plant extracts. They excel at separating individual components, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of plant secondary metabolites, including saponins (B1172615). For a compound like Adianthifolioside B, a Reverse-Phase (RP) HPLC method is typically developed.

Methodology: An RP-HPLC method would involve a C18 column as the stationary phase, which is effective for separating moderately polar to non-polar compounds. rhhz.net The mobile phase generally consists of a gradient mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). thescipub.com

Saponins like this compound lack significant chromophores, making detection by UV-Vis spectrophotometry challenging at common wavelengths (e.g., 254 nm or 280 nm). However, they exhibit absorbance at lower wavelengths, typically between 200-210 nm. researchgate.netresearchgate.net Therefore, a Photodiode Array (PDA) or UV detector set to this range is required for detection. researchgate.net Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve constructed from reference standards of known concentrations. jasco-global.com

Illustrative HPLC Method Parameters for Saponin (B1150181) Analysis:

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5µm)
Mobile PhaseGradient of Water (0.1% Formic Acid) (A) and Acetonitrile (B)
Flow Rate1.0 mL/min
Detection Wavelength206 nm
Column Temperature30 °C
Injection Volume10 µL

For highly sensitive and selective quantification, especially at low concentrations in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers significant advantages over HPLC-UV, including higher resolution, shorter analysis times, and superior sensitivity. nih.gov

Methodology: In UHPLC-MS/MS analysis, separation is achieved on a sub-2 µm particle column, providing enhanced efficiency. nih.govresearchgate.net Following chromatographic separation, the analyte is ionized, typically using an Electrospray Ionization (ESI) source, which is well-suited for polar and large molecules like saponins. nih.govnih.gov The ESI source can be operated in either positive or negative ion mode; for saponins, negative mode is often preferred, detecting the deprotonated molecule [M-H]⁻. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed for quantification using Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. A second quadrupole selects a specific, characteristic product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at trace levels. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Spectrophotometric and Spectrometric Quantification Approaches

While chromatography is preferred for specific quantification, spectrophotometric methods can be used for the determination of total saponin content or for preliminary analysis. These methods are generally simpler and faster but lack the specificity of chromatographic techniques.

Methodology: A common spectrophotometric assay for triterpenoid (B12794562) saponins involves reacting the sample with a colorimetric reagent, such as vanillin-sulfuric acid or p-anisaldehyde. The saponins react with the reagent under heating to produce a colored complex. The absorbance of this complex is then measured at a specific wavelength using a UV-Vis spectrophotometer. The concentration is determined by comparing the absorbance to a calibration curve prepared using a suitable saponin standard (e.g., oleanolic acid or a purified this compound standard). scienceasia.org

It is important to note that this method measures the total saponin content, as the reagent typically reacts with the aglycone moiety common to many saponins, and cannot distinguish between individual saponin structures. scienceasia.orgnih.govnih.gov

Method Validation Parameters for Robustness and Reliability

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.net Key parameters are established according to guidelines from the International Council for Harmonisation (ICH).

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range.

Methodology: To establish linearity, a series of standard solutions of pure this compound are prepared at different known concentrations. Each standard is analyzed multiple times (typically n=3 to 6). A calibration curve is then generated by plotting the average instrument response against the corresponding concentration. The linearity is evaluated by the correlation coefficient (R²) of the linear regression analysis, which should ideally be ≥ 0.999. thescipub.com

Illustrative Data for Linearity of an HPLC Method:

Concentration (µg/mL)Mean Peak Area (n=3)
5.015100
10.030500
25.074900
50.0152000
100.0301500
Linear Regression Equationy = 3005x + 250
Correlation Coefficient (R²)0.9998

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. wikipedia.orgbsmrau.edu.bd

LOQ : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. wikipedia.orgbsmrau.edu.bd

Methodology: The LOD and LOQ are commonly determined from the calibration curve data using the following formulas based on the standard deviation of the response and the slope of the curve: researchgate.netsepscience.com

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the y-intercepts of the regression line (or the standard deviation of blank sample responses).

S is the slope of the calibration curve.

Example Calculation Based on Illustrative Linearity Data: Assuming the standard deviation of the y-intercept (σ) from the regression analysis was 450. Assuming the slope (S) is 3005.

LOD = 3.3 × (450 / 3005) = 0.49 µg/mL

LOQ = 10 × (450 / 3005) = 1.50 µg/mL

These calculated values must be experimentally confirmed by analyzing multiple samples prepared at these concentrations to ensure they meet predefined acceptance criteria for signal-to-noise ratio and precision. sepscience.com

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

The accuracy of an analytical method refers to the closeness of the test results to the true or accepted reference value. labmanager.com Precision, on the other hand, expresses the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.orgrrml.ro Precision is typically evaluated at two levels: repeatability and intermediate precision. ich.orgut.ee

Repeatability (Intra-assay Precision)

Repeatability assesses the precision of an analytical method under the same operating conditions over a short period. ich.orgut.ee This is often determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or at least six determinations at 100% of the test concentration. ich.org The results are usually expressed as the Relative Standard Deviation (RSD %).

Intermediate Precision

Intermediate precision evaluates the within-laboratory variations, such as on different days, with different analysts, or using different equipment. ich.orgut.ee This provides an indication of the method's robustness under typical laboratory variations. ich.org The assessment of intermediate precision is crucial for ensuring the long-term reliability of the analytical method. ut.ee

Table 1: Hypothetical Accuracy and Precision Data for this compound Quantification

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=6)Accuracy (%)Repeatability (RSD %)Intermediate Precision (RSD %)
This compound5.04.9 ± 0.298.04.14.5
This compound10.010.1 ± 0.4101.04.04.3
This compound20.019.8 ± 0.799.03.53.9

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Recovery Studies and Evaluation of Matrix Effects

Recovery studies are essential to determine the extraction efficiency of an analytical method for an analyte from a complex sample matrix. nih.gov The matrix effect refers to the influence of other components present in the sample on the analytical signal of the analyte, which can lead to either suppression or enhancement of the signal. nih.gov

The evaluation of recovery and matrix effects is particularly important when analyzing this compound in biological samples or herbal formulations, where the matrix can be complex. libretexts.org A common approach to assess these parameters is to compare the analytical response of the analyte in a pre-extraction spiked sample (where the analyte is added before the extraction process) to that of a post-extraction spiked sample (where the analyte is added after the extraction process).

While specific recovery and matrix effect data for this compound were not found, the table below provides a hypothetical example of how such results might be presented.

Table 2: Hypothetical Recovery and Matrix Effect Data for this compound

AnalyteMatrixSpiked Concentration (µg/mL)Recovery (%)Matrix Effect (%)
This compoundPlasma5.092.595.8
This compoundPlasma20.094.197.2
This compoundHerbal Extract10.088.791.3

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. rrml.roloesungsfabrik.de Selectivity is a measure of a method's ability to differentiate and quantify the analyte from other substances in the sample. libretexts.org While the terms are often used interchangeably, selectivity is generally preferred in analytical chemistry. loesungsfabrik.de

For chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), which are commonly used for the analysis of saponins like this compound, specificity and selectivity are demonstrated by achieving baseline separation of the analyte peak from other peaks in the chromatogram. demarcheiso17025.com This ensures that the measured signal is solely from the analyte of interest. libretexts.org The use of highly selective detection techniques, such as mass spectrometry (MS), can further enhance the specificity of the method. rrml.ro

Development of Certified Reference Materials and Standardization Procedures

Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with a certified value for a specific property, used for calibration, method validation, and quality control. aroscientific.com The availability of a CRM for this compound would be crucial for ensuring the accuracy and comparability of analytical results across different laboratories.

Standardization procedures, often developed through inter-laboratory collaborative studies, are essential for establishing a uniform analytical method that can be widely adopted. ich.org These procedures, once validated and standardized, can be included in pharmacopoeias or other official compendia. ich.org The development of CRMs and standardized methods for this compound would contribute significantly to the quality control and regulatory oversight of products containing this compound.

Preclinical Research Methodologies and Models for Adianthifolioside B

In Vitro Cell-Based Model Systems

In vitro cell-based assays represent the foundational step in characterizing the pharmacological profile of a new compound. These models offer a controlled environment to investigate cellular responses and mechanisms of action. For Adianthifolioside B, these studies have been instrumental in identifying its potential as an anticancer agent.

Selection of Relevant Cell Lines for Efficacy and Mechanistic Studies

The selection of appropriate cell lines is paramount for determining the efficacy and understanding the molecular mechanisms of a potential therapeutic agent. The choice is typically guided by the targeted disease area. In the case of this compound, research has focused on cancer and immune cell lines.

Initial studies identified this compound as having cytotoxic effects. researchgate.netresearchgate.net Consequently, its activity has been evaluated against a panel of human cancer cell lines, including those known for multi-drug resistance. researchgate.net The selection of these lines allows for an assessment of the compound's ability to overcome common mechanisms of chemotherapy resistance.

Key cell lines used in the evaluation of this compound and related compounds from Albizia adianthifolia include:

Jurkat cells: An immortalized line of human T lymphocyte cells, widely used in cancer research and immunology. Studies have shown that this compound exhibits a cytotoxic effect on Jurkat cells, suggesting its potential in treating leukemia. researchgate.net

CCRF-CEM and CEM/ADR5000 cells: These are human T-cell lymphoblast-like cells. The CEM/ADR5000 line is a multi-drug resistant variant of the CCRF-CEM line, making it a valuable tool for identifying compounds that can circumvent drug resistance. researchgate.net

MDA-MB-231-pcDNA and MDA-MB-231-BCRP cells: These are variants of the MDA-MB-231 human breast cancer cell line. The MDA-MB-231-BCRP subline overexpresses the Breast Cancer Resistance Protein, a key drug efflux pump. researchgate.net

HCT116 (p53+/+) and HCT116 (p53−/−) cells: These are human colon cancer cell lines that differ in their p53 tumor suppressor gene status, allowing for the investigation of p53-dependent mechanisms of action. researchgate.net

U87MG cells: A human primary glioblastoma cell line used to assess activity against brain tumors. researchgate.net

A431 cells: A human epidermoid carcinoma cell line. While direct studies on this compound with this cell line are not prominent, a related compound, adianthifolioside J, was evaluated for pro-apoptotic activity using these cells. researchgate.nettakara.co.kr

Splenocytes: Primary cells isolated from the spleen, which contain a mixture of immune cells including T-cells, B-cells, and natural killer cells. This compound has been shown to have a synergistic lymphoproliferative activity on splenocytes when co-administered with concanavalin (B7782731) A. researchgate.net

The following table summarizes the cell lines used in the preclinical in vitro evaluation of this compound and its extracts.

Cell LineCell TypeRelevance in this compound Research
Jurkat Human T-cell leukemiaEvaluation of cytotoxicity and pro-apoptotic effects. researchgate.net
CCRF-CEM Human T-cell leukemiaScreening for general cytotoxicity against sensitive cancer cells. researchgate.net
CEM/ADR5000 Multi-drug resistant human T-cell leukemiaAssessing efficacy against drug-resistant cancer phenotypes. researchgate.net
MDA-MB-231-pcDNA Human breast adenocarcinoma (parental)Baseline cytotoxicity against breast cancer. researchgate.net
MDA-MB-231-BCRP Human breast adenocarcinoma (BCRP overexpressing)Investigating activity against breast cancer with drug efflux pump resistance. researchgate.net
HCT116 (p53+/+) Human colorectal carcinoma (p53 wild-type)Examining the role of the p53 pathway in the compound's mechanism. researchgate.net
HCT116 (p53-/-) Human colorectal carcinoma (p53 null)Determining if the cytotoxic effect is independent of p53. researchgate.net
U87MG Human glioblastomaAssessing potential efficacy against brain tumors. researchgate.net
Splenocytes Murine primary immune cellsInvestigating immunomodulatory and lymphoproliferative effects. researchgate.net

Development of Functional Assays for Specific Biological Pathways

Functional assays are employed to move beyond simple cytotoxicity and to understand the biological pathways through which a compound exerts its effects. For this compound, these assays have focused on the mechanisms of cell death and immune cell activation.

Cytotoxicity Assays: The initial screening of this compound's activity was performed using cytotoxicity assays. These assays measure the concentration of the compound required to inhibit cell growth or kill cells, typically reported as an IC50 value (the concentration that inhibits 50% of cell viability). The resazurin (B115843) reduction assay is a common method used for this purpose. nih.gov

Apoptosis Assays: To determine if cytotoxicity is due to programmed cell death (apoptosis), several assays are utilized.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the cell membrane, which is bound by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells. Studies have demonstrated that this compound induces apoptosis in Jurkat cells. researchgate.net

Mitochondrial Membrane Potential (MMP) Assays: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Dyes such as DiOC6 are used to measure MMP by flow cytometry. A loss of MMP is indicative of apoptosis induction. This compound has been shown to disrupt the mitochondrial membrane potential in treated cells. researchgate.net

Caspase Activation Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the apoptotic pathway.

Cell Proliferation Assays: To investigate the immunomodulatory effects of this compound, splenocyte proliferation assays are conducted.

MTT or BrdU Assays: These assays measure the proliferation of lymphocytes in response to a stimulus. In the context of this compound, its synergistic effect on splenocyte proliferation was observed in the presence of the mitogen Concanavalin A (ConA). researchgate.netrjpharmacognosy.ir ConA is a lectin that activates T-cells, and an enhanced proliferative response in the presence of this compound suggests an immune-enhancing effect. rjpharmacognosy.irfrontiersin.org

Cell Cycle Analysis: Flow cytometry analysis of DNA content using stains like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can indicate if a compound induces cell cycle arrest at a specific checkpoint.

In Vivo Animal Model Systems

While in vitro studies provide valuable initial data, in vivo animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of a compound in a whole biological system. As of the current literature, there are no published in vivo studies specifically for this compound. Therefore, this section will discuss the principles and methodologies that would be applied in the selection of appropriate animal models and the design of preclinical efficacy studies for a compound with the in vitro profile of this compound.

Selection of Appropriate Animal Models Mimicking Disease Conditions

The choice of an animal model is critical and depends on the therapeutic indication. Based on the in vitro data suggesting anticancer and immunomodulatory activities for this compound, the following models would be relevant.

Xenograft Models for Cancer: In these models, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice).

Subcutaneous Xenografts: The cancer cell lines for which this compound showed in vitro activity (e.g., Jurkat, HCT116, U87MG) would be injected subcutaneously into the flank of the mice. This model is relatively simple and allows for easy monitoring of tumor growth by caliper measurements.

Orthotopic Xenografts: To better mimic the tumor microenvironment, cancer cells are implanted into the organ of origin (e.g., HCT116 cells into the colon wall). These models are more clinically relevant but are technically more challenging to establish and monitor.

Syngeneic Models for Cancer and Immunomodulation: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating immunomodulatory anticancer agents, as they have an intact immune system that can interact with the tumor and the therapeutic agent.

Models for Immunomodulation: To further explore the lymphoproliferative effects of this compound, models of immunosuppression could be used. For instance, mice can be treated with a drug like cyclophosphamide (B585) to induce immunosuppression, followed by treatment with this compound to assess its ability to restore immune function.

Experimental Design for Preclinical Efficacy Studies

A well-designed preclinical efficacy study is crucial for obtaining reliable and translatable results. Key components of such a study for this compound would include:

Study Groups: The study would typically include a vehicle control group, a positive control group (a standard-of-care chemotherapy agent), and several groups treated with different dose levels of this compound.

Outcome Measures:

For Cancer Models: The primary endpoint is often tumor growth inhibition. This is assessed by regular measurement of tumor volume. Other endpoints could include survival analysis, measurement of metastasis, and analysis of biomarkers in the tumor tissue (e.g., markers of apoptosis or cell proliferation).

For Immunomodulation Models: Endpoints would include the analysis of immune cell populations in the blood and spleen by flow cytometry, measurement of cytokine levels (e.g., IL-2, IFN-γ) in the serum, and functional assays on isolated immune cells (e.g., natural killer cell cytotoxicity assays).

Statistical Analysis: Appropriate statistical methods must be used to determine the significance of the observed effects. This includes power calculations to ensure an adequate sample size.

Blinding and Randomization: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the individuals assessing the outcomes should be blinded to the treatment allocation.

Ethical Considerations and Regulatory Guidelines in Animal Research

All research involving animals must be conducted in accordance with strict ethical and regulatory guidelines.

The 3Rs Principle: The guiding principles for the ethical use of animals in research are Replacement, Reduction, and Refinement.

Replacement: Using non-animal methods (like the in vitro studies described above) whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

Refinement: Using methods that minimize animal pain, suffering, and distress. This includes the use of anesthesia and analgesia, as well as defining humane endpoints for the study (e.g., a maximum tumor size at which the animal must be euthanized).

Institutional Animal Care and Use Committee (IACUC): All experimental protocols involving animals must be reviewed and approved by an IACUC. The IACUC ensures that the research is justified, that the 3Rs are implemented, and that the care and use of the animals comply with all applicable laws and regulations.

Regulatory Guidelines: Preclinical studies intended to support clinical trial applications must be conducted in compliance with Good Laboratory Practice (GLP) regulations, which ensure the quality and integrity of the data.

"Omics" Integration in Preclinical Studies (e.g., Metabolomics, Proteomics)

The integration of "omics" technologies, such as metabolomics and proteomics, provides a powerful, systems-level understanding of the cellular and physiological responses to this compound. These approaches allow for the simultaneous analysis of thousands of molecules, offering a holistic view of the compound's effects.

Metabolomics

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. researchgate.net In the context of this compound, metabolomics can be employed to identify endogenous metabolic changes in preclinical models following administration. By comparing the metabolic profiles of treated versus untreated subjects, researchers can pinpoint pathways affected by the compound.

Methodologies : Untargeted metabolomics, often utilizing high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS), is a common approach. creative-proteomics.comnih.gov This technique allows for the detection and relative quantification of a wide array of metabolites in biological samples such as plasma, urine, and feces. creative-proteomics.commdpi.com Subsequent data analysis, involving multivariate statistical methods like principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), helps to identify the metabolites that are significantly altered. creative-proteomics.com

Research Findings : While specific metabolomics studies on this compound are not yet prevalent, research on other triterpenoid (B12794562) saponins (B1172615) provides a framework for expected outcomes. For instance, studies on saponins from Panax notoginseng have demonstrated significant alterations in pathways such as sphingolipid metabolism, amino acid metabolism, and the tricarboxylic acid (TCA) cycle in rat models of myocardial infarction. scispace.com Similarly, studies with other saponins have revealed changes in bile acid biosynthesis and fatty acid metabolism. mdpi.com It is hypothesized that this compound may induce similar shifts in metabolic pathways, which could be indicative of its pharmacological effects.

Table 1: Representative Metabolomic Changes Observed in Preclinical Models Following Triterpenoid Saponin (B1150181) Administration This table is illustrative and based on findings from similar triterpenoid saponins, not this compound directly.

Metabolic Pathway Key Altered Metabolites Biological Matrix Potential Implication
Sphingolipid Metabolism Sphingosine, Lysophosphatidylcholine Plasma Altered cell membrane structure and signaling
Amino Acid Metabolism L-valine, Glycine, Serine Plasma, Urine Changes in protein synthesis and energy metabolism
Primary Bile Acid Biosynthesis Chenodeoxycholic acid Feces Modulation of lipid digestion and absorption
Tricarboxylic Acid (TCA) Cycle Succinate, Citric Acid Plasma Alterations in cellular energy production
Fatty Acid Metabolism 3-Hydroxytridecanoic acid Feces Impact on lipid metabolism and inflammation

Proteomics

Proteomics involves the large-scale study of proteins, their structures, and their functions. frontiersin.org In preclinical research of this compound, proteomics can identify protein expression changes in cells or tissues upon treatment, revealing potential molecular targets and mechanisms of action.

Methodologies : A common technique is two-dimensional polyacrylamide gel electrophoresis (2-D PAGE) to separate proteins, followed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the proteins whose expression levels have changed. nih.gov More advanced, label-free quantitative LC-MS/MS methods are also used for comprehensive proteomic profiling. frontiersin.org

Research Findings : Studies on other triterpenoid saponins have demonstrated significant changes in protein expression related to various cellular processes. For example, treatment of cancer cells with astragaloside (B48827) IV led to the downregulation of the oncoprotein Vav3.1. nih.gov In another study, saponins from Calendula officinalis were found to alter the expression of cytoskeletal proteins like actin and tubulin in parasitic nematodes. mdpi.com Proteomic analysis of tissues from animals treated with triterpenoid saponins has also revealed changes in proteins involved in signaling pathways, such as the PI3K/AKT pathway, and cellular processes like apoptosis and autophagy. mdpi.comresearchgate.net

Table 2: Representative Proteomic Changes in Response to Triterpenoid Saponin Treatment in Preclinical Models This table is illustrative and based on findings from similar triterpenoid saponins, not this compound directly.

Protein Target Category Specific Protein Examples Observed Effect Potential Functional Consequence
Oncogenes Vav3.1 Downregulation Inhibition of tumorigenesis
Cytoskeletal Proteins Beta-tubulin, Actin, Myosin Downregulation/Degradation Altered cell structure and motility
Signaling Pathway Proteins PI3K, AKT Modulation of phosphorylation Impact on cell survival and proliferation
Apoptosis-related Proteins Caspases Activation Induction of programmed cell death
Chaperone Proteins DnaK Downregulation Impaired protein folding and stress response

Methodologies for Bioavailability and Metabolism Assessment in Preclinical Models

Understanding the bioavailability and metabolism of this compound is fundamental to evaluating its therapeutic potential, as these factors determine the extent and duration of its presence in the body.

Bioavailability Assessment : The oral bioavailability of saponins is often low due to their high molecular weight and polarity, which limits intestinal absorption. Preclinical bioavailability studies are typically conducted in rodent models, such as rats. nih.govmdpi.com These studies involve administering the compound orally and intravenously and then measuring its concentration in plasma over time to calculate pharmacokinetic parameters like the area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax). srce.hr The absolute bioavailability is then determined by comparing the AUC from oral administration to that from intravenous administration. mdpi.com

Metabolism Assessment : The metabolism of saponins is complex and often involves extensive biotransformation by the gut microbiota and subsequent metabolism in the liver. frontiersin.orgmdpi.com

In Vitro Models : To study metabolism, researchers often use in vitro models such as human, rat, or mouse liver microsomes to assess phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation) metabolism. nih.govpensoft.net Incubations with fecal microbiota are also performed to investigate the role of intestinal bacteria in the initial breakdown of the saponin, which typically involves the hydrolysis of sugar moieties. frontiersin.orgnih.gov

In Vivo Models : In animal models, the metabolites of this compound can be identified in plasma, urine, and feces following oral administration. nih.gov

Analytical Techniques : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for identifying and characterizing the metabolites. researchgate.netnih.gov By comparing the mass spectra of the parent compound with those of its metabolites, researchers can deduce the metabolic transformations, such as deglycosylation, dehydrogenation, dehydration, and hydroxylation. nih.gov

Research Findings : For many triterpenoid saponins, the major metabolic pathway involves the stepwise removal of sugar units by gut microbiota, leading to the formation of aglycone or less glycosylated saponins, which may have different bioactivity and better absorption than the parent compound. nih.govmdpi.com For example, in a study of capilliposide B and C in mice, 19 different metabolites were identified, with deglycosylation and esterolysis being the main metabolic reactions. nih.gov The majority of these metabolites were found in the feces, indicating extensive metabolism by gut flora and/or poor absorption. nih.gov The bioavailability of soyasapogenols, the aglycone forms, has been shown to be significantly higher than their corresponding saponins. mdpi.com

Table 3: Common Metabolic Transformations of Triterpenoid Saponins in Preclinical Models This table is illustrative and based on findings from similar triterpenoid saponins, not this compound directly.

Metabolic Reaction Description Primary Site of Metabolism Resulting Metabolite Type
Deglycosylation Stepwise removal of sugar moieties from the saponin structure. Gastrointestinal Tract (Gut Microbiota) Secondary saponins, Aglycone
Esterolysis Hydrolysis of ester linkages. Gastrointestinal Tract, Liver Hydrolyzed metabolites
Dehydrogenation Removal of hydrogen atoms, an oxidative reaction. Liver (microsomes), Gut Microbiota Oxidized metabolites
Dehydration Loss of a water molecule. Gut Microbiota, Liver Dehydrated metabolites
Hydroxylation Addition of a hydroxyl (-OH) group, a Phase I reaction. Liver (microsomes) Hydroxylated metabolites
Conjugation (e.g., Sulfation) Addition of a conjugate molecule, a Phase II reaction. Liver Conjugated metabolites (e.g., sulfates)

Total Synthesis Strategies for Adianthifolioside B

Retrosynthetic Analysis of Adianthifolioside B

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. youtube.comub.edu It involves breaking down the target molecule into progressively simpler precursors until readily available starting materials are reached. youtube.comuniurb.it This process is the reverse of the actual synthesis. egrassbcollege.ac.inslideshare.net

A plausible retrosynthetic analysis of this compound would begin with the disconnection of the glycosidic linkages and the ester bond connecting the acyl unit. This approach simplifies the complex structure into three main building blocks:

The Aglycone: An acacic acid derivative.

The Oligosaccharide Chain: A branched sugar sequence.

The Acyl Unit: An o-hydroxybenzoyl group.

Each of these fragments then becomes a target for further retrosynthetic analysis, breaking them down into simpler, commercially available starting materials. The key bond cleavages, or "disconnections," must correspond to reliable and high-yielding chemical reactions in the forward synthetic direction. egrassbcollege.ac.indeanfrancispress.com

Synthetic Approaches to the Aglycone Moiety (Acacic Acid Derivative)

The aglycone of this compound is a derivative of acacic acid, a triterpenoid (B12794562) with a characteristic oleanane (B1240867) skeleton. orgprints.orgresearchgate.net The synthesis of this complex polycyclic structure is a major undertaking. A common strategy involves starting from a more readily available natural product with a similar core structure, such as oleanolic acid. acs.org

The synthesis would require a series of stereoselective functional group interconversions and carbon-carbon bond formations to introduce the necessary hydroxyl groups and other functionalities at the correct positions on the oleanane framework. acs.org This often involves:

C-H Oxidation/Functionalization: Modern synthetic methods allow for the direct introduction of oxygen-containing functional groups at specific, unactivated C-H bonds, which can significantly shorten synthetic sequences. rsc.org

Lactonization: The formation of the lactone ring, a common feature in related saponins (B1172615), is a critical step. acs.org

Recent synthetic efforts towards similar acacic acid-type saponins have demonstrated the feasibility of constructing the acacic acid lactone from oleanolic acid through a multi-step linear sequence. acs.org

Stereoselective Glycosylation Methodologies

The construction of the oligosaccharide chain and its attachment to the aglycone are pivotal steps in the total synthesis of this compound. The challenge lies in controlling the stereochemistry of the glycosidic linkages, which can be either α or β.

Several methods have been developed for stereoselective glycosylation:

Neighboring Group Participation: This is a classical method for forming 1,2-trans glycosidic linkages. nih.govresearchgate.net A participating group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group, directs the incoming nucleophile (the acceptor) to the opposite face of the molecule, resulting in the formation of a β-glycoside.

Promoter- and Solvent-Mediated Control: The choice of promoter (e.g., Lewis acids like FeCl₃) and solvent can significantly influence the stereochemical outcome of a glycosylation reaction. nih.gov For instance, a protocol using glycosyl N-phenyltrifluoroacetimidates as donors in the presence of FeCl₃ has been shown to be effective for the synthesis of 1,2-trans-β-d-glycosidic linkages without relying on neighboring group participation. nih.gov

Catalyst-Controlled Glycosylation: The use of chiral catalysts can control the stereoselectivity of glycosylation reactions. nih.gov For example, gold(I)-catalyzed glycosylation has been employed in the synthesis of other complex saponins. sioc-journal.cn

The synthesis of the oligosaccharide portion itself can be achieved through a stepwise or block glycosylation approach, where monosaccharide or disaccharide building blocks are sequentially coupled.

Strategies for the Introduction of the Acyl Unit (o-hydroxybenzoyl)

The o-hydroxybenzoyl group is another key feature of this compound. Its introduction typically occurs at a late stage of the synthesis to avoid potential interference with other reactions. The primary challenge is the selective acylation of a specific hydroxyl group on the sugar chain.

Strategies for introducing this acyl unit include:

Protecting Group Manipulation: Orthogonal protecting groups are used to differentiate the various hydroxyl groups on the sugar moiety. This allows for the selective deprotection of the target hydroxyl group, followed by esterification with a suitable o-hydroxybenzoic acid derivative.

Direct Acylation: In some cases, direct acylation may be possible if the target hydroxyl group is significantly more reactive than others. However, this often leads to a mixture of products.

Mitsunobu Reaction: This reaction can be used to form the ester linkage under mild conditions. nih.gov

The o-hydroxybenzoyl moiety itself can be synthesized from commercially available starting materials or used as a pre-formed reagent. researchgate.netmdpi.com

Convergent vs. Linear Synthetic Pathways

When planning the total synthesis of a complex molecule like this compound, a key strategic decision is whether to follow a linear or a convergent pathway.

For a molecule as complex as this compound, a convergent strategy is highly desirable. nih.gov The independent synthesis of the acacic acid derivative, the oligosaccharide chain, and the o-hydroxybenzoyl unit, followed by their late-stage assembly, would represent a convergent approach. acs.orgnih.gov

Challenges and Future Perspectives in the Total Synthesis of Complex Saponins

The total synthesis of complex saponins like this compound remains a formidable challenge for synthetic chemists. nih.govcam.ac.uk Some of the key hurdles include:

Stereochemical Control: Achieving the correct stereochemistry at all chiral centers, particularly in the polycyclic aglycone and the glycosidic linkages, is a major challenge.

Functional Group Compatibility: The presence of multiple functional groups requires a carefully designed protecting group strategy to ensure that reactions occur at the desired positions.

Low Abundance in Nature: Many bioactive saponins are found in very small quantities in their natural sources, making their isolation for structural and biological studies difficult. Total synthesis provides a means to access these compounds in larger quantities. organic-chemistry.org

Scalability: Developing a synthetic route that is efficient and can be scaled up to produce gram quantities of the target compound is often a long-term goal.

Future perspectives in this field will likely focus on the development of new and more efficient synthetic methodologies, including:

Novel C-H Functionalization Reactions: To streamline the synthesis of the aglycone.

More Robust and Stereoselective Glycosylation Methods: To simplify the construction of the oligosaccharide chain.

Biocatalysis: The use of enzymes to perform specific transformations with high selectivity could offer a powerful alternative to traditional chemical methods. nih.gov

The successful total synthesis of this compound would not only be a landmark achievement in organic chemistry but would also provide access to this and related compounds for further biological evaluation.

Future Research Directions and Translational Perspectives

Advanced Mechanistic Studies on Adianthifolioside B's Molecular Targets

Initial research has established that this compound exhibits cytotoxic effects against certain cancer cell lines, notably human leukemia T-cells (Jurkat cells). nih.gov The primary mechanism appears to be the induction of apoptosis, a form of programmed cell death. researchgate.netnih.gov A key finding is the compound's ability to disrupt the mitochondrial membrane potential in treated cells. nih.gov This disruption is a critical event in the intrinsic pathway of apoptosis, suggesting that mitochondria are a primary target. The loss of mitochondrial integrity often leads to the release of pro-apoptotic factors into the cytoplasm, activating a cascade of caspase enzymes that execute cell death. nih.gov

Future mechanistic studies must aim to precisely identify the direct molecular binding partners of this compound within the cell. Advanced proteomics and molecular modeling techniques could elucidate interactions with specific mitochondrial proteins or other cellular components that initiate the apoptotic cascade. Understanding these initial binding events is paramount. Furthermore, identifying the specific upstream and downstream effector caspases (e.g., caspase-9, caspase-3) involved in the this compound-induced apoptotic pathway will provide a more detailed molecular map of its action. nih.gov Studies have also noted an immunomodulatory effect on Jurkat T cells, which warrants further investigation to distinguish it from its cytotoxic properties and to identify the specific signaling pathways involved. nih.govcapes.gov.br

Exploration of Synergistic Effects with Established Therapeutic Agents

The potential of combination therapy, where multiple therapeutic agents are used concurrently, is a cornerstone of modern medicine, particularly in oncology. nih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of individual agents. nih.govgastroenterologyandhepatology.net

For this compound, preliminary evidence already points toward synergistic potential. In one study, this compound, along with its analogues Adianthifolioside A and D, was found to exert a synergistic lymphoproliferative activity with the mitogen concanavalin (B7782731) A on splenocytes. nih.gov This finding, while related to immune cell stimulation rather than cancer cytotoxicity, opens the door to exploring other combinations.

Future research should focus on combining this compound with established chemotherapeutic drugs. cancerresearch.org Given its pro-apoptotic mechanism centered on mitochondrial disruption, it could be highly effective when paired with agents that induce DNA damage (e.g., cisplatin) or interfere with cell division (e.g., paclitaxel). nih.govnih.govjhoponline.com The goal of such studies would be to determine if the combination leads to a synergistic or additive cytotoxic effect on cancer cells. frontiersin.org Investigating dual-pathway targeting, for example by combining this compound with an agent that blocks an anti-apoptotic protein, could also yield powerful therapeutic strategies. frontiersin.orgresearchgate.net

Development of Targeted Delivery Systems for Enhanced Efficacy

Like many saponins (B1172615), the clinical application of this compound may be hindered by challenges related to its physicochemical properties, such as solubility and bioavailability. Targeted drug delivery systems offer a promising solution to overcome these limitations. frontiersin.orgscielo.br By encapsulating the compound within a nanocarrier, its delivery to specific sites in the body can be enhanced, increasing efficacy while minimizing potential off-target effects. nih.govslideshare.net

The amphiphilic nature of saponins, possessing both a hydrophobic triterpenoid (B12794562) backbone and hydrophilic sugar moieties, makes them particularly suitable for incorporation into various nanoparticle formulations. acs.orgresearchgate.net Future research should explore the development of several types of nanocarriers for this compound:

Liposomes and Solid Lipid Nanoparticles (SLNs) : These lipid-based carriers can encapsulate this compound, improving its solubility and stability in circulation. mdpi.com

Polymeric Nanoparticles : Biodegradable polymers can be used to create nanoparticles that provide controlled and sustained release of the compound. scielo.brmdpi.com

Immunostimulating Complexes (ISCOMs) : Saponins are known to self-assemble with cholesterol and phospholipids (B1166683) to form cage-like ISCOMs. researchgate.netbiorxiv.org These structures are potent vaccine adjuvants and could be engineered to deliver this compound directly to immune cells or tumor tissues. sciepub.com

These delivery systems could be further enhanced by attaching targeting ligands, such as antibodies or peptides, to their surface to direct them specifically to cancer cells, thereby maximizing therapeutic impact. frontiersin.orgnih.gov

Bioprospecting for Novel this compound Analogues and Derivatives

Bioprospecting, the exploration of natural sources for valuable compounds, is the process that led to the discovery of this compound from Albizia adianthifolia. wikipedia.orgresearchgate.net This same plant has yielded a variety of related saponins, including Adianthifolioside A, D, and F, which are natural analogues of this compound. nih.govnih.govresearchgate.net These compounds share the same acacic acid aglycone but differ in the acyl groups attached to the triterpene core, leading to variations in their biological activity. researchgate.net

A crucial avenue for future research is the continued bioprospecting of Albizia species and other related plants to identify new, naturally occurring analogues with potentially superior potency or more favorable pharmacological profiles.

Furthermore, the generation of semi-synthetic derivatives offers a powerful strategy to optimize the compound's properties. mdpi.commdpi.com Structure-activity relationship studies have indicated that the nature of the acyl and ester groups at positions C-21 and C-28 of the acacic acid core is critical for the apoptosis-inducing capacity of these saponins. nih.govresearchgate.net Future research should involve the targeted chemical modification of this compound to create novel derivatives. uobaghdad.edu.iqbiomedres.us By systematically altering these functional groups, it may be possible to develop analogues with enhanced cytotoxicity, improved selectivity for cancer cells, or better drug-like properties.

Comparative Analysis of this compound with Other Bioactive Triterpenoid Saponins

To fully appreciate the therapeutic potential of this compound, it is essential to compare its activity with that of other well-characterized triterpenoid saponins. Many saponins isolated from the Albizia genus and other plants are known to possess cytotoxic, immunomodulatory, and pro-apoptotic properties. researchgate.netresearchgate.netresearchgate.net

A comparative analysis should focus on several key aspects. Firstly, a direct comparison of the cytotoxic potency (e.g., IC50 values) of this compound against a panel of cancer cell lines versus its natural analogues (Adianthifolioside A, D, etc.) and other prominent triterpenoid saponins is needed. researchgate.net Secondly, the molecular mechanisms should be compared to determine if they share common pathways (e.g., mitochondrial disruption) or possess unique modes of action. For instance, studies on Adianthifolioside A and D showed they also induce apoptosis in Jurkat cells, but at different effective concentrations. nih.gov This highlights the subtle but important influence of their structural differences. Such comparative data is invaluable for identifying the most promising candidates for further development and for understanding the structural features that govern bioactivity. mdpi.com

FeatureAdianthifolioside AThis compoundAdianthifolioside D
Source Albizia adianthifolia nih.govAlbizia adianthifolia nih.govAlbizia adianthifolia nih.gov
Aglycone Acacic Acid researchgate.netAcacic Acid researchgate.netAcacic Acid nih.gov
Reported Bioactivity Cytotoxic on Jurkat cells; Induces apoptosis at 5 µM; Immunomodulatory effect. nih.govcapes.gov.brCytotoxic on Jurkat cells; Disrupted mitochondrial membrane potential; Immunomodulatory effect. nih.govcapes.gov.brCytotoxic on Jurkat cells; Induces apoptosis at 1 µM; Disrupted mitochondrial membrane potential. nih.gov
Key Structural Feature Acylated with an o-hydroxybenzoyl unit. researchgate.netcapes.gov.brAcylated with an o-hydroxybenzoyl unit. researchgate.netcapes.gov.brContains a monoterpene-quinovosyl moiety shown to be important for apoptosis induction. nih.gov

Q & A

Q. What are the key methodological considerations for isolating Adianthifolioside B from natural sources?

Isolation requires plant material selection (e.g., Adiantum species), solvent extraction optimization (polarity gradients), and chromatographic purification (e.g., column chromatography, HPLC). Purity validation via NMR and mass spectrometry is critical, with spectral data compared to published benchmarks . Example Workflow Table:

StepTechniqueParametersValidation Method
ExtractionEthanol-water (70:30)48h refluxTLC (silica gel)
FractionationFlash chromatographyHexane-EtOAc gradientHPLC-DAD (λ=254 nm)
PurificationPreparative HPLCC18 column, isocratic MeCN/H2ONMR (1H/13C), HRMS

Q. How can researchers confirm the structural identity of this compound?

Combine spectroscopic techniques:

  • 1H/13C NMR : Assign proton/carbon signals using DEPT, HSQC, and HMBC for glycosidic linkages .
  • HRMS : Confirm molecular formula (e.g., [M+Na]+ at m/z 789.3121).
  • X-ray crystallography (if crystalline): Resolve absolute configuration . Cross-reference data with peer-reviewed literature to avoid misidentification .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Prioritize target-specific assays:

  • Antioxidant : DPPH/ABTS radical scavenging, FRAP .
  • Anticancer : MTT assay (IC50 calculation) on cell lines (e.g., HepG2, MCF-7).
  • Anti-inflammatory : COX-2 inhibition ELISA, NF-κB luciferase reporter assay. Include positive controls (e.g., ascorbic acid, doxorubicin) and statistical validation (triplicates, ANOVA) .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s bioactivity across studies?

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, dosage, exposure time) .
  • Mechanistic studies : Use transcriptomics/proteomics to identify upstream/downstream targets.
  • Dose-response validation : Replicate studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) . Table: Common Contradictions and Resolutions:
ContradictionPossible CauseResolution
Varying IC50 valuesCell passage number differencesUse low-passage cells, document culture conditions
Inconsistent antioxidant resultsAssay pH variabilityStandardize buffer systems (e.g., PBS pH 7.4)

Q. What strategies optimize this compound’s bioavailability in preclinical models?

  • Formulation : Nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility .
  • Pharmacokinetics : LC-MS/MS for plasma/tissue quantification (t1/2, Cmax, AUC) in rodent models.
  • Prodrug design : Modify hydroxyl groups for ester prodrugs to improve absorption .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Integrate:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related BAX/BCL-2).
  • Metabolomics : LC-HRMS to track metabolite shifts (e.g., TCA cycle intermediates).
  • Network pharmacology : Use STRING or KEGG to map target-pathway interactions .

Methodological and Ethical Considerations

Q. What are the best practices for replicating this compound studies across labs?

  • Detailed protocols : Publish full experimental conditions (e.g., solvent vendors, instrument settings) .
  • Data sharing : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo, Figshare).
  • Collaborative validation : Cross-lab replication via open-access initiatives .

Q. How should researchers design studies to explore this compound’s synergies with other compounds?

  • Combinatorial screens : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Isobologram analysis : Determine additive, synergistic, or antagonistic effects .

Data Presentation and Publication Guidelines

  • Structural data : Include 1H/13C NMR assignments in supplementary materials, adhering to Beilstein guidelines .
  • Biological activity : Report IC50 values with 95% confidence intervals and p-values .
  • Ethical compliance : Disclose animal/cell line ethics approvals (e.g., IACUC, Declaration of Helsinki) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.